molecular formula C12H17N3O3 B11794053 2-(1-Ethylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(1-Ethylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11794053
M. Wt: 251.28 g/mol
InChI Key: CBNAJVYYOVTXBB-UHFFFAOYSA-N
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Description

2-(1-Ethylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a pyridazine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step organic reactionsKey steps may include cyclization, hydrogenation, and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(1-Ethylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridazine derivatives, such as:

Uniqueness

What sets 2-(1-Ethylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

2-(1-ethylpiperidin-3-yl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C12H17N3O3/c1-2-14-7-3-4-9(8-14)15-11(16)10(12(17)18)5-6-13-15/h5-6,9H,2-4,7-8H2,1H3,(H,17,18)

InChI Key

CBNAJVYYOVTXBB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)N2C(=O)C(=CC=N2)C(=O)O

Origin of Product

United States

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